molecular formula C20H17ClFN7O3 B1192189 AZ-12971554

AZ-12971554

Cat. No.: B1192189
M. Wt: 457.85
InChI Key: GMKHQRCPNMGCIX-ZWKOTPCHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AZ12971554 is a synthetic organic compound that functions as a potent inhibitor of human thrombin. Thrombin is a serine protease enzyme that plays a crucial role in the coagulation cascade, which is essential for blood clotting. AZ12971554 has shown promising results in preclinical studies, demonstrating high selectivity and efficacy in inhibiting thrombin activity .

Preparation Methods

The synthesis of AZ12971554 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:

    Formation of the pyrazole ring: This involves the reaction of appropriate starting materials under controlled conditions to form the pyrazole ring structure.

    Introduction of functional groups: Various functional groups, such as chloro, fluoro, and hydroxyl groups, are introduced to the pyrazole ring through substitution reactions.

    Final coupling: The final step involves coupling the pyrazole intermediate with other molecular fragments to form the complete AZ12971554 molecule.

Industrial production methods for AZ12971554 would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production .

Chemical Reactions Analysis

AZ12971554 undergoes several types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, which may involve the addition of oxygen or the removal of hydrogen atoms.

    Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms.

    Substitution: AZ12971554 can undergo substitution reactions, where one functional group is replaced by another.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

AZ12971554 has a wide range of scientific research applications, including:

    Chemistry: It is used as a tool compound to study the inhibition of thrombin and other serine proteases.

    Biology: The compound is used in biological studies to investigate the role of thrombin in various physiological and pathological processes.

    Medicine: AZ12971554 has potential therapeutic applications in the treatment of thrombotic disorders, such as deep vein thrombosis and pulmonary embolism.

    Industry: The compound can be used in the development of anticoagulant drugs and other pharmaceutical products

Mechanism of Action

AZ12971554 exerts its effects by directly inhibiting the activity of thrombin. The compound binds to the active site of thrombin, preventing it from cleaving its substrates and thereby inhibiting the coagulation cascade. This results in the prevention of blood clot formation. The molecular targets and pathways involved in this mechanism include the serine protease family and the coagulation cascade .

Comparison with Similar Compounds

AZ12971554 is unique in its high selectivity and potency as a thrombin inhibitor. Similar compounds include:

    Dabigatran: Another direct thrombin inhibitor used as an anticoagulant.

    Argatroban: A synthetic direct thrombin inhibitor used in the treatment of heparin-induced thrombocytopenia.

    Bivalirudin: A peptide-based direct thrombin inhibitor used in anticoagulation therapy.

Compared to these compounds, AZ12971554 demonstrates improved selectivity towards thrombin and reduced off-target effects, making it a promising candidate for further development .

Properties

Molecular Formula

C20H17ClFN7O3

Molecular Weight

457.85

IUPAC Name

(5S)-N-{[5-chloro-2-(1H-1,2,3,4-tetrazol-1-yl)phenyl]methyl}-1-[(2R)-2-(4-fluorophenyl)-2-hydroxyacetyl]-4,5-dihydro-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C20H17ClFN7O3/c21-14-3-6-16(28-11-24-26-27-28)13(9-14)10-23-19(31)17-7-8-25-29(17)20(32)18(30)12-1-4-15(22)5-2-12/h1-6,8-9,11,17-18,30H,7,10H2,(H,23,31)/t17-,18+/m0/s1

InChI Key

GMKHQRCPNMGCIX-ZWKOTPCHSA-N

SMILES

O=C([C@@H]1CC=NN1C([C@@H](C2=CC=C(F)C=C2)O)=O)NCC3=CC(Cl)=CC=C3N4N=NN=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AZ12971554 ;  AZ-12971554;  AZ 12971554.

Origin of Product

United States

Synthesis routes and methods

Procedure details

In an open vessel, tert-butyl 5-chloro-2-(1H-tetrazol-1-yl)benzylcarbamate (14 g, 45.20 mmol, prepared as described in J. Med. Chem. 2004, 47, 2995, was suspended in acetonitrile (80 mL). HCl (6 M aqueous solution, 37.7 mL, 225.99 mmol) was added and the mixture was then stirred at room temperature for 4 hours. Water (200 mL) and TBME (100 mL) were added. To the aqueous phase and under ice-cooling was added EtOAc (200 mL) followed by slow addition of 2 M NaOH (aq., 130 mL). The organic phase was then washed with water (100 mL). To the EtOAc solution (220 mL) containing the crude (5-chloro-2-(1H-tetrazol-1-yl)phenyl)methanamine was then added (5S)-1-[(2R)-2-(4-fluorophenyl)-2-hydroxyacetyl]-4,5-dihydro-1H-pyrazole-5-carboxylic acid (7.53 g, 28.28 mmol) followed by the addition of N-methylmorpholine (4.66 mL, 42.43 mmol). To this clear homogenous solution was then added TBTU (10.90 g, 33.94 mmol) in one portion. The mixture was then stirred at room temperature over night. The precipitate formed was filtrated and then washed with TBME (100 mL). After drying in vacuo, the desired compound was obtained as a solid (7.65 g, 59%). The mother liquor was diluted with EtOAc and washed with Na2CO3 (aq., sat), water and 1 M HCl (aq.). Crystallization from CH3CN/water gave 4.59 g of the title compound. Total yield 88%. 1H NMR (600 MHz, CD3CN) δ 2.93 (ddd, 1H), 3.10 (ddd, 1H), 4.15-4.19 (m, 2H), 4.25 (dd, 1H), 4.60 (dd, 1H), 5.73-5.76 (m, 1H), 6.97-6.99 (m, 1H), 7.07-7.10 (m, 2H), 7.28-7.30 (m, 1H), 7.42-7.46 (m, 3H), 7.54-7.56 (m, 1H), 7.71 (d, 1H), 9.20 (s, 1H).
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
tert-butyl 5-chloro-2-(1H-tetrazol-1-yl)benzylcarbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
37.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
130 mL
Type
reactant
Reaction Step Four
Name
(5S)-1-[(2R)-2-(4-fluorophenyl)-2-hydroxyacetyl]-4,5-dihydro-1H-pyrazole-5-carboxylic acid
Quantity
7.53 g
Type
reactant
Reaction Step Five
Quantity
4.66 mL
Type
reactant
Reaction Step Five
Name
Quantity
10.9 g
Type
reactant
Reaction Step Six
Quantity
80 mL
Type
solvent
Reaction Step Seven
Name
Quantity
200 mL
Type
solvent
Reaction Step Eight
Yield
88%
Name
Yield
59%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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